Product packaging for 3-Amino-5-chloro-4-iodobenzoic acid(Cat. No.:)

3-Amino-5-chloro-4-iodobenzoic acid

Cat. No.: B14769675
M. Wt: 297.48 g/mol
InChI Key: MDAUQVDAKRRSMS-UHFFFAOYSA-N
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Description

Contextualization of 3-Amino-5-chloro-4-iodobenzoic acid within Multifunctional Aromatic Systems

This compound is a prime example of a multifunctional aromatic system. Its structure, featuring a benzoic acid core with amino, chloro, and iodo substituents, provides a platform for diverse chemical modifications. Aromatic compounds, in general, are fundamental to organic chemistry and find widespread applications in pharmaceuticals, agrochemicals, and materials science due to their inherent stability and reactivity. openaccessjournals.com The specific arrangement of the functional groups in this compound allows for targeted reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Significance of Halogen Substitution Patterns in Benzoic Acid Derivatives

The type and position of halogen substituents on a benzoic acid ring profoundly influence its chemical and physical properties. Halogens are electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. mdpi.com However, they also possess lone pairs of electrons that can participate in resonance, acting as electron-donating groups. mdpi.com This dual nature dictates the reactivity and orientation of further substitutions on the benzene (B151609) ring. mdpi.comcarewellpharma.in

Overview of Research Domains for Complex Aromatic Systems

Complex aromatic systems are at the forefront of numerous research areas. In medicinal chemistry, they form the scaffold of many drugs, interacting with biological targets like enzymes and receptors. ijrar.orgmdpi.com The ability to functionalize aromatic rings allows for the optimization of a drug's pharmacological profile. nih.gov

In materials science, aromatic compounds are integral to the development of advanced materials such as polymers and organic electronic devices. ijrar.orgacs.org Their rigid structures and electronic properties are harnessed to create materials with specific thermal, mechanical, and optical characteristics. ijrar.org Furthermore, aromatic compounds are crucial in the synthesis of agrochemicals, dyes, and fragrances. openaccessjournals.comijrar.org The study of these complex systems also provides fundamental insights into chemical principles like resonance, reactivity, and spectroscopy. ijrar.org

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₅ClINO₂
Molecular Weight 313.48 g/mol
CAS Number Not available
Canonical SMILES C1=C(C(=C(C=C1C(=O)O)Cl)I)N
InChI Key Not available

Synthesis and Reactivity

The synthesis of polysubstituted benzene derivatives like this compound often involves a multi-step process. A common strategy for similar compounds, such as 3-amino-5-halo-2-iodobenzoates, starts with a commercially available substituted aminobenzoate. korea.ac.kr The synthesis typically proceeds through nitration, followed by a Sandmeyer reaction to introduce the iodo group, and finally, reduction of the nitro group to an amino group. korea.ac.kr For instance, the synthesis of 2-chloro-5-iodobenzoic acid involves iodination, substitution, a Sandmeyer reaction, and hydrolysis. google.com

The reactivity of this compound is dictated by its functional groups. The amino group can be a target for acylation or diazotization reactions. The carboxylic acid can undergo esterification or be converted into an acid chloride. The iodine atom is a particularly useful handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Research Findings

While specific research exclusively focused on this compound is not extensively documented in the provided search results, the broader class of halogenated aminobenzoic acids has been the subject of significant investigation. For example, derivatives of p-aminobenzoic acid (PABA) have been synthesized and evaluated for their antimicrobial and cytotoxic activities. nih.gov The introduction of halogens into the PABA structure can lead to compounds with potent biological effects. nih.gov

In a related context, the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid highlights a synthetic pathway that could potentially be adapted for the synthesis of derivatives of this compound. google.com This synthesis involves condensation and reduction steps. google.com The development of synthetic routes to compounds like 3-amino-5-halo-2-iodobenzoates underscores their importance as versatile starting materials in the synthesis of pharmaceuticals. korea.ac.krresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClINO2 B14769675 3-Amino-5-chloro-4-iodobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

3-amino-5-chloro-4-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12)

InChI Key

MDAUQVDAKRRSMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)I)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 Amino 5 Chloro 4 Iodobenzoic Acid

Advanced Strategies for Aromatic Polyhalogenation

The introduction of multiple halogen atoms onto an aromatic ring with precise control is a fundamental challenge in synthetic organic chemistry. For a target molecule like 3-Amino-5-chloro-4-iodobenzoic acid, with a specific 1,3,4,5-substitution pattern, advanced strategies are necessary to overcome the inherent directing effects of the substituents.

Direct Halogenation Protocols

Direct halogenation attempts to introduce chlorine and iodine atoms onto a pre-existing aminobenzoic acid framework. However, the success of such protocols is highly dependent on controlling the powerful directing effects of the amino and carboxyl groups.

Electrophilic aromatic substitution (SEAr) is a primary method for introducing halogens to an aromatic ring. wikipedia.orgmasterorganicchemistry.com The mechanism involves the attack of the electron-rich aromatic ring on an electrophile, followed by the restoration of aromaticity through deprotonation. masterorganicchemistry.com The regiochemical outcome is governed by the existing substituents on the ring.

In a potential precursor like 3-aminobenzoic acid, the amino group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This creates a complex scenario for regiocontrol.

Chlorination: Direct chlorination of 3-aminobenzoic acid would likely lead to substitution at positions 2, 4, and 6 (ortho and para to the amino group). Achieving selective monochlorination at the C5 position is challenging due to the strong activation by the amino group.

Iodination: Similarly, direct iodination would also be directed to the positions activated by the amino group. Introducing an iodine atom specifically at the C4 position of 3-amino-5-chlorobenzoic acid via direct electrophilic substitution would require overcoming the directing influence of the existing substituents. The amino group would direct ortho (to C2 and C4) and para (to C6), while the chloro group would also direct ortho (to C6) and para (to C4). While C4 is activated by the amino group, achieving selectivity over C2 and C6 would be difficult.

Predicting the precise outcome of electrophilic halogenation on such a substituted ring is often established empirically by performing the reaction and analyzing the product distribution. wikipedia.org

Substituent Effect on Reactivity Directing Preference
-NH2 (Amino)ActivatingOrtho, Para
-COOH (Carboxyl)DeactivatingMeta
-Cl (Chloro)DeactivatingOrtho, Para
-I (Iodo)DeactivatingOrtho, Para

To enhance the electrophilicity of halogens, particularly iodine, oxidizing agents are often employed. This approach can facilitate halogenation under milder conditions. For instance, the combination of iodine with hydrogen peroxide can be used for the iodination of salicylic acid. nih.gov Other systems include N-halosuccinimides like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) in the presence of an acid catalyst, or combinations of alkali halides with oxidants like phenyliodine(III) diacetate (PIDA). rsc.org

A hypothetical approach could involve the treatment of 3-amino-5-chlorobenzoic acid with NIS and a catalyst. The regioselectivity would still be dictated by the powerful directing effect of the amino group, likely favoring substitution at the C2, C4, or C6 positions. While this method offers an alternative to using elemental halogens and Lewis acids, achieving the specific C4 iodination selectively remains a significant synthetic hurdle in a direct, single-step protocol.

Multi-Step Synthesis Approaches

Given the challenges of controlling regioselectivity in direct halogenation, multi-step synthetic routes are generally more practical and reliable for preparing polysubstituted aromatic compounds. These methods involve the sequential introduction of functional groups and may utilize functional group interconversions to achieve the desired substitution pattern. libretexts.orgweebly.com

A multi-step synthesis allows for a more deliberate construction of the target molecule. A plausible strategy often involves starting with a simpler precursor and adding functional groups in a specific order, sometimes using protecting groups or converting one functional group into another to manipulate directing effects.

For example, a synthesis could begin with the nitration of a benzoic acid derivative. The nitro group is a strong deactivating, meta-directing group. After subsequent halogenation steps, the nitro group can be reduced to the required amino group, a common strategy in the synthesis of aromatic amines. youtube.com This conversion from a meta-director (-NO2) to an ortho-, para-director (-NH2) is a powerful tool for controlling the placement of subsequent substituents.

Another key functional group interconversion is the Sandmeyer reaction, which transforms an aryl amine into an aryl halide via a diazonium salt intermediate. researchgate.net This reaction is particularly useful for introducing halogens (Cl, Br, I) or other groups onto an aromatic ring in positions that might not be accessible through direct electrophilic substitution. researchgate.net

Building upon a pre-functionalized precursor, such as a derivative of anthranilic acid (2-aminobenzoic acid), is a highly effective strategy. ijpsjournal.comscielo.br A general route for synthesizing 3-amino-5-halo-2-iodobenzoates has been developed that demonstrates the power of this approach. researchgate.net A similar, logically adapted pathway can be proposed for this compound, likely starting from 3-aminobenzoic acid or a related derivative.

A potential synthetic sequence could be:

Nitration of 5-chlorobenzoic acid: Starting with a simpler precursor, nitration would be directed by the meta-directing carboxyl group and the ortho-, para-directing chloro group, leading to 5-chloro-3-nitrobenzoic acid.

Reduction of the Nitro Group: The nitro group would then be reduced to an amino group, yielding 3-amino-5-chlorobenzoic acid. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation. nih.gov

Protection of the Amino Group: To control the subsequent iodination step, the highly activating amino group would be protected, for example, as an acetamide by reacting it with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is less activating than a free amino group, offering better control over the reaction.

Iodination: The iodination of the N-acetyl-3-amino-5-chlorobenzoic acid would then be performed. The acetamido group (ortho-, para-directing) and the chloro group (ortho-, para-directing) would both direct an incoming electrophile to the C4 position. The carboxyl group's meta-directing influence also aligns with substitution at C4. This convergence of directing effects makes selective iodination at the desired position highly feasible.

Deprotection: Finally, the acetyl protecting group would be removed via hydrolysis under acidic or basic conditions to yield the final product, this compound.

This multi-step, precursor-based approach provides a rational and controllable pathway to the target molecule, overcoming the regiochemical ambiguities of direct halogenation.

Reaction Step Typical Reagents and Conditions Purpose
NitrationHNO3, H2SO4, 0 °CIntroduction of a meta-directing nitro group. truman.edu
Nitro Group ReductionFe/CH3COOH or H2, Pd/CConversion of the nitro group to an amino group. nih.gov
Amine Protection(CH3CO)2OModeration of the amino group's activating effect.
IodinationI2, H2O2 or NISRegioselective introduction of iodine. nih.gov
Amine DeprotectionH+ or OH-, H2O, heatRemoval of the acetyl protecting group.

Diazotization-Mediated Synthetic Transformations

Diazotization of an aromatic primary amine to form a diazonium salt is a versatile strategy in aromatic chemistry. The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles, including halogens. masterorganicchemistry.comorganic-chemistry.org This transformation is fundamental for introducing substituents onto an aromatic ring that are not easily installed by other methods. organic-chemistry.orgwikipedia.org

The Sandmeyer reaction is a cornerstone of diazotization chemistry, providing a reliable method for converting an aryl amino group into a halide (Cl, Br) or a pseudohalide (CN) via its diazonium salt, using a copper(I) salt as a catalyst or reagent. wikipedia.orglscollege.ac.in For the synthesis of this compound, a Sandmeyer reaction could be envisioned to introduce the chloro or iodo substituent.

A plausible synthetic route could begin with a precursor like 2-amino-5-halobenzoic acid. This starting material can undergo nitration at the C3 position, followed by the conversion of the C2-amino group into an iodide. researchgate.net The transformation of the amino group into an iodide typically involves diazotization followed by treatment with potassium iodide, a reaction that often does not require a copper catalyst. masterorganicchemistry.comorganic-chemistry.org If the chloro group were to be introduced via a Sandmeyer reaction, a precursor with an amino group at the C5 position would be diazotized and then treated with copper(I) chloride (CuCl). lscollege.ac.in

Table 1: Key Sandmeyer and Related Reactions for Halogen Introduction

Reaction Type Reagent Product Functional Group Catalyst Requirement
Chlorination CuCl / HCl -Cl Copper(I)
Bromination CuBr / HBr -Br Copper(I)
Iodination KI -I Not typically required

This table summarizes common Sandmeyer and related reactions used to introduce halogens and pseudohalogens onto an aromatic ring via a diazonium salt intermediate.

Research has demonstrated the feasibility of Sandmeyer reactions on aminobenzoic acid substrates for producing various substituted benzoic acids. scirp.orgscirp.orgresearchgate.net The conditions must be carefully controlled, as the diazonium salts of aminobenzoic acids can be sensitive to side reactions like hydroxylation, especially in aqueous solutions. scirp.org

The introduction of the amino group is a critical step in the synthesis of the target molecule. This is most commonly achieved by the reduction of a corresponding nitro-substituted precursor.

Nitro Group Reduction: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. masterorganicchemistry.comwikipedia.org A synthetic strategy for this compound would likely involve the synthesis of a 3-nitro-5-chloro-4-iodobenzoic acid intermediate, followed by the reduction of the nitro group. researchgate.net This method is advantageous because the nitro group is a strong deactivating, meta-directing group, which can control the regioselectivity of earlier electrophilic substitution steps. masterorganicchemistry.com

A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgunacademy.com

Metal-Acid Systems: The classic Béchamp reduction, using iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid, is a cost-effective and highly effective method for reducing nitroarenes. masterorganicchemistry.comyoutube.comnih.gov Other metals such as tin (Sn) or zinc (Zn) in acidic media are also commonly employed. youtube.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst, such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org It is a clean and efficient process but may not be suitable if other reducible functional groups (like alkenes or alkynes) are present.

Sulfide Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

Table 2: Comparison of Common Reagents for Nitro Group Reduction

Reagent/Method Typical Conditions Advantages Potential Disadvantages
Fe / HCl (or CH₃COOH) Reflux Inexpensive, high yield, tolerant of many functional groups. youtube.comnih.gov Requires acidic conditions, workup can be tedious.
H₂ / Pd/C H₂ pressure, various solvents Clean reaction, high yield, catalyst can be recycled. masterorganicchemistry.com Can reduce other functional groups, requires specialized equipment.

This table compares common laboratory and industrial methods for the reduction of aromatic nitro compounds to anilines.

Reductive Amination: Reductive amination is a powerful method for forming amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.org While less direct for this specific target, a hypothetical route could involve a precursor like 5-chloro-4-iodo-3-oxobenzoic acid. This compound could be reacted with ammonia, forming an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orgpearson.com Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but will readily reduce the intermediate imine. commonorganicchemistry.comyoutube.com

Emerging Synthetic Techniques

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Emerging techniques like one-pot syntheses and solid-phase organic synthesis (SPOS) are being applied to the creation of complex molecules, including derivatives of aminobenzoic acid.

For a complex target like this compound, a one-pot procedure could potentially combine a halogenation step with a subsequent reaction. For example, a diazotization-iodination could be performed in a single pot, streamlining the synthesis of an iodo-intermediate. organic-chemistry.org

Solid-phase organic synthesis (SPOS), originally developed for peptide synthesis, has been adapted for the creation of small organic molecule libraries. In this technique, the starting material is covalently attached to an insoluble polymer resin. Reagents and byproducts are washed away after each reaction step, simplifying purification.

Aminobenzoic acid derivatives are valuable scaffolds in medicinal chemistry and can be synthesized using solid-phase techniques. researchgate.net For example, a protected aminobenzoic acid could be anchored to a resin via its carboxyl group. Subsequent chemical modifications, such as nitration and halogenation, could be performed on the aromatic ring. The final step would involve cleavage from the resin to release the desired product. This approach is particularly useful for generating a library of related compounds for screening purposes.

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The key transformations in the synthesis of this compound, the Sandmeyer reaction and nitro group reduction, proceed through distinct mechanistic pathways.

Mechanism of the Sandmeyer Reaction: The Sandmeyer reaction is widely accepted to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. lscollege.ac.inbyjus.com The process is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the aryl diazonium salt. masterorganicchemistry.combyjus.com

Electron Transfer: The Cu(I) species donates an electron to the diazonium salt (Ar-N₂⁺), forming an aryl radical (Ar•), neutral nitrogen gas (N₂), and a copper(II) species. royalsocietypublishing.org

Nitrogen Extrusion: The intermediate diazo radical rapidly loses a molecule of nitrogen gas, which is a highly stable molecule, providing a strong thermodynamic driving force for the reaction. byjus.com

Halogen Transfer: The aryl radical then abstracts a halogen atom from the copper(II) halide species (CuX₂), yielding the final aryl halide product (Ar-X) and regenerating the copper(I) catalyst (CuX). royalsocietypublishing.orgyork.ac.uk

The detection of biaryl compounds as byproducts supports the existence of an aryl radical intermediate. lscollege.ac.in

Initial Reduction: The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine (R-NHOH). This step is generally much faster than the initial reduction of the nitro group. nih.gov

Final Reduction: The hydroxylamine intermediate is finally reduced to the primary amine (R-NH₂).

Throughout this process, the metal (e.g., Fe) is oxidized (e.g., to Fe²⁺), providing the necessary electrons, while the acid provides the protons required for the formation of water molecules as byproducts. youtube.comnih.gov

Electrophilic Aromatic Substitution Mechanisms

The foundational chemistry for constructing the this compound molecule is electrophilic aromatic substitution (EAS). fiveable.memasterorganicchemistry.com This class of reactions involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. fiveable.me The mechanism of EAS typically proceeds in two key steps. masterorganicchemistry.comlibretexts.orgmsu.edu

The first step is the attack of the electron-rich aromatic ring on a strong electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. masterorganicchemistry.commsu.edu This initial step is generally the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the benzene ring. masterorganicchemistry.commsu.edu The stability of this intermediate is crucial and is influenced by the substituents already present on the ring.

The second step involves the rapid removal of a proton from the carbon atom bearing the new electrophile by a weak base. masterorganicchemistry.commsu.edu This deprotonation restores the aromaticity of the ring, resulting in the final substituted product. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, sequential EAS reactions are employed. For instance, halogenation reactions introduce the chloro and iodo substituents. Chlorination can be achieved using chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). fiveable.melibretexts.org Similarly, iodination often requires an oxidizing agent to generate a more potent electrophilic iodine species, as iodine itself is relatively unreactive. uomustansiriyah.edu.iq

Role of Activating and Deactivating Groups in Regiochemical Control

The order and position of substituent introduction during the synthesis of this compound are dictated by the directing effects of the functional groups on the benzene ring. Substituents are broadly classified as either activating or deactivating groups, which influence both the rate of reaction and the regiochemistry (the ortho, meta, or para position) of subsequent substitutions. fiveable.me

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. fiveable.me They typically direct incoming electrophiles to the ortho and para positions. The amino group (-NH₂) is a powerful activating group due to its ability to donate its lone pair of electrons into the ring through resonance. fiveable.me

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. fiveable.me Most deactivating groups direct incoming electrophiles to the meta position. The carboxyl group (-COOH) is a deactivating group. fiveable.meyoutube.com Halogens, such as chlorine, are an exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate electron density through resonance. libretexts.org

A plausible synthetic strategy for this compound would likely begin with a precursor such as 3-aminobenzoic acid or a related derivative. The directing effects of the amino and carboxyl groups would then guide the subsequent halogenation steps. For example, starting with 3-aminobenzoic acid, the powerful ortho, para-directing amino group would favor substitution at the 2, 4, and 6 positions. The carboxyl group's meta-directing influence would align with substitution at the 5 position relative to it. The interplay and relative strengths of these directing effects determine the final substitution pattern.

To achieve the desired this compound structure, a common approach involves starting with a molecule that already has some substituents in place, such as 2-amino-5-chlorobenzoic acid. guidechem.com The amino group can then be transformed into a diazonium salt, which can subsequently be converted to an iodo group via reactions like the Sandmeyer reaction. researchgate.net

Interactive Table: Directing Effects of Substituents

SubstituentClassificationDirecting Effect
-NH₂ (Amino)Activatingortho, para
-COOH (Carboxyl)Deactivatingmeta
-Cl (Chloro)Deactivatingortho, para
-I (Iodo)Deactivatingortho, para

Catalytic Pathways in Halogenation and Functional Group Conversion

Catalysis plays a pivotal role in the synthesis of halogenated aromatic compounds by enhancing reaction rates and influencing selectivity.

Lewis Acid Catalysis in Halogenation: As mentioned, Lewis acids like FeCl₃ or AlCl₃ are essential catalysts for the chlorination of aromatic rings. youtube.com They function by polarizing the halogen-halogen bond (e.g., in Cl₂), creating a more potent electrophile (a "super-electrophile") that can be attacked by the benzene ring. youtube.com The catalyst is regenerated at the end of the reaction cycle.

Copper Catalysis: Copper catalysts are particularly significant in reactions involving functional group conversions. For instance, the Sandmeyer reaction, which converts an aryl diazonium salt to an aryl halide, often employs copper(I) halides (e.g., CuCl, CuBr). researchgate.net This reaction is a key method for introducing halogens onto an aromatic ring in positions that might not be accessible through direct electrophilic halogenation due to directing group effects. Copper-catalyzed amination reactions are also established methods for forming C-N bonds. nih.gov

Other Catalytic Systems: Modern synthetic chemistry has seen the development of a wide array of catalytic systems for halogenation. These include methods that utilize N-halosuccinimides (NCS, NBS, NIS) as the halogen source, sometimes in conjunction with other catalysts to achieve high regioselectivity under mild conditions. acs.org For instance, copper-catalyzed C-H halogenation has emerged as a powerful tool for the direct functionalization of aromatic rings. beilstein-journals.org

The synthesis of this compound may also involve catalytic reduction steps. For example, if a nitro group is used as a precursor to the amino group (a common strategy to manage directing effects), its reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and structural characterization data for the compound this compound is not publicly available. Detailed research findings, including ¹H and ¹³C NMR spectra, 2D NMR correlations, solid-state NMR analysis, variable temperature NMR data, and high-resolution mass spectrometry results for this specific molecule, have not been located in the searched resources.

To generate a scientifically accurate and thorough article that adheres to the requested outline, including data tables and detailed research findings, access to published experimental data is essential. While information is available for structurally related compounds such as 3-amino-5-iodobenzoic acid, 3-amino-4-chlorobenzoic acid, and various other isomers, the strict requirement to focus solely on this compound prevents the use of this related data for illustrative purposes.

Therefore, it is not possible to provide the requested article with the specified content and level of detail at this time. The generation of such an article would require access to primary research data from the synthesis and characterization of this compound, which does not appear to be published in the sources consulted.

Spectroscopic and Structural Characterization Studies of 3 Amino 5 Chloro 4 Iodobenzoic Acid

Mass Spectrometry for High-Resolution Analysis

Fragmentation Pathway Analysis

The fragmentation of the molecular ion of 3-Amino-5-chloro-4-iodobenzoic acid would likely proceed through several key pathways:

α-Cleavage of the Carboxylic Acid Group: A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl radical (•OH) or the entire carboxyl group (•COOH). This would result in the formation of [M-OH]⁺ and [M-COOH]⁺ ions, respectively.

Decarboxylation: The loss of a carbon dioxide molecule (CO₂) is another characteristic fragmentation of benzoic acid and its derivatives, leading to an [M-CO₂]⁺˙ ion.

Halogen Loss: The presence of chlorine and iodine atoms provides additional fragmentation routes. The loss of a chlorine radical (•Cl) or an iodine radical (•I) from the molecular ion or subsequent fragment ions is highly probable. Due to the weaker C-I bond compared to the C-Cl bond, the initial loss of iodine is generally more favorable.

Amino Group Fragmentation: The amino group can undergo fragmentation, although this is often less prominent than the fragmentation of the carboxylic acid or the loss of halogens.

A plausible fragmentation cascade could initiate with the loss of the iodine atom, followed by decarboxylation, and then the loss of the chlorine atom or other small neutral molecules like HCN from the ring. The relative abundances of the resulting fragment ions in the mass spectrum would provide evidence for the most favored fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its vibrational modes.

Although a specific experimental spectrum for this compound is not provided, the expected vibrational frequencies for its key functional groups can be assigned based on extensive data for similar molecules, such as other substituted aminobenzoic acids. nih.govnih.gov

Interactive Data Table: Predicted Vibrational Frequencies and Assignments

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H (Carboxylic Acid)Stretching3300-2500 (broad)IR
N-H (Amine)Symmetric & Asymmetric Stretching3500-3300IR, Raman
C=O (Carboxylic Acid)Stretching1700-1680IR, Raman
C-N (Aromatic Amine)Stretching1340-1250IR, Raman
C-Cl (Aromatic)Stretching1100-1030IR
C-I (Aromatic)Stretching600-500IR
Aromatic C=CStretching1625-1575, 1525-1475IR, Raman
Aromatic C-HStretching3100-3000IR, Raman
Aromatic C-HOut-of-plane Bending900-675IR
N-H (Amine)Bending1650-1580IR
O-H (Carboxylic Acid)In-plane Bending1440-1395IR

The broad O-H stretching band of the carboxylic acid is a result of hydrogen bonding in the solid state. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands. The C=O stretching vibration is a strong and characteristic absorption. The positions of the C-halogen stretching vibrations are dependent on the mass of the halogen, with the C-I stretch appearing at a lower wavenumber than the C-Cl stretch. The aromatic ring itself will give rise to a series of characteristic bands for C=C and C-H stretching and bending vibrations.

To achieve a more precise and detailed interpretation of the vibrational spectra, computational methods are invaluable. Density Functional Theory (DFT) calculations, a common quantum chemical method, can be employed to predict the vibrational frequencies and intensities of a molecule. nih.gov By creating a theoretical model of this compound, its optimized geometry and harmonic vibrational frequencies can be calculated.

These computationally generated spectra can then be compared with experimental IR and Raman spectra. This comparison aids in the definitive assignment of complex vibrational modes that arise from the coupling of various atomic motions within the molecule. Furthermore, computational analysis can help to distinguish between different possible conformations or isomers of the molecule by predicting their distinct vibrational signatures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, which consists of a series of spots of varying intensity, is collected. The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal lattice.

The analysis of the diffraction data allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's symmetry). Subsequently, the electron density map of the molecule can be constructed, from which the positions of the individual atoms are determined.

While specific crystallographic data for this compound is not available, analysis of related structures allows for the prediction of its key structural features. growingscience.commdpi.com The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule.

Interactive Data Table: Predicted Bond Parameters

BondPredicted Bond Length (Å)
C-C (aromatic)~1.39
C-N~1.38
C-Cl~1.74
C-I~2.10
C-C (carboxyl)~1.49
C=O~1.25
C-O~1.30
AnglePredicted Bond Angle (°)
C-C-C (aromatic)~120
C-C-N~120
C-C-Cl~120
C-C-I~120
O=C-O~123

The benzene (B151609) ring is expected to be largely planar. The carboxylic acid group may be slightly twisted out of the plane of the benzene ring. The analysis would also reveal intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and amino groups, which play a crucial role in the packing of the molecules in the crystal lattice. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Single-Crystal X-ray Diffraction Analysis

Intermolecular Interactions

Hydrogen Bonding: The molecule possesses both hydrogen bond donor sites (the amino group -NH2 and the carboxylic acid -OH) and acceptor sites (the carbonyl oxygen, the amino nitrogen, and potentially the halogen atoms). The most prominent hydrogen bond is expected to be the classic carboxylic acid dimer synthon, where two molecules form a centrosymmetric pair via strong O-H···O hydrogen bonds. mdpi.com Additionally, the amino group can participate in N-H···O or N-H···N hydrogen bonds, further linking these primary dimers into more extended structures. In the crystal structure of a salt of 2-amino-5-bromopyridine (B118841) and 3-aminobenzoate, for instance, anions are linked through N—H⋯O hydrogen bonds.

Halogen Bonding: A significant feature of this molecule is the presence of both chlorine and iodine atoms. The iodine atom, being larger and more polarizable, is a potent halogen bond donor. It can form directional I···O or I···N halogen bonds with the oxygen atoms of the carboxylic acid or the nitrogen of the amino group of adjacent molecules. nih.gov Studies on co-crystals of iodobenzoic acid derivatives have demonstrated the formation of I⋯N halogen bonds that connect molecules into one-dimensional chains. nih.gov The chlorine atom can also act as a halogen bond donor, though generally weaker than iodine, or as a hydrogen bond acceptor (C-Cl···H). These interactions play a critical, often secondary, role in reinforcing the crystal lattice. mdpi.com

The interplay of these various interactions leads to a complex and stable three-dimensional network. The relative strengths and geometries of these bonds determine the final crystal packing arrangement.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Structure
Hydrogen BondO-H (Carboxylic Acid)O=C (Carboxylic Acid)~2.6 - 2.8Forms primary dimeric synthons
Hydrogen BondN-H (Amino)O=C or N~2.9 - 3.2Links dimers into extended chains or sheets
Halogen BondC-IO or N< 3.5 (sum of vdW radii)Directs and supports supramolecular assembly
Halogen BondC-ClO or N< 3.5 (sum of vdW radii)Secondary structural reinforcement
π-π StackingBenzene RingBenzene Ring~3.3 - 3.8Stabilizes packing through aromatic interactions

This table presents predicted interactions and typical bond distances based on related structures.

Crystal Packing Architectures and Supramolecular Assembly

The combination of the aforementioned intermolecular interactions gives rise to specific crystal packing architectures. The primary structural motif is likely the hydrogen-bonded carboxylic acid dimer. These dimers then serve as building blocks, or "supramolecular synthons," which are further organized by weaker interactions. nih.gov

The halogen bonds (I···O/N and Cl···O/N) and the secondary hydrogen bonds (N-H···O/N) would likely connect these dimers into one-dimensional tapes or two-dimensional sheets. The final three-dimensional supramolecular assembly is achieved by the stacking of these sheets, stabilized by π-π interactions between the aromatic rings of adjacent layers. The specific arrangement will aim to maximize packing efficiency and satisfy the directional preferences of the various intermolecular bonds. The concept of using a combination of hydrogen and halogen bonds to reliably construct extended molecular solid-state networks with predictable connectivity has been successfully demonstrated in other halogenated benzoic acid systems. nih.gov

Variable Temperature X-ray Diffraction for Phase Transitions

Variable Temperature X-ray Diffraction (VT-XRD) is an advanced analytical technique used to study changes in the crystal structure of a material as a function of temperature. This method involves collecting PXRD patterns continuously while the sample is heated or cooled in a controlled manner.

For this compound, VT-XRD would be employed to investigate the occurrence of temperature-induced solid-state phase transitions. Such transitions between different polymorphic forms would be detected by abrupt changes in the diffraction pattern at a specific temperature. These changes could include the appearance or disappearance of peaks, shifts in peak positions, or significant changes in peak intensities.

This technique can provide valuable information on:

The transition temperatures between different polymorphs.

The thermal stability of a particular crystalline phase.

The nature of the phase transition (e.g., reversible or irreversible).

The formation of new crystalline phases upon heating or cooling, including solvates or hydrates if a solvent is present.

While experimental data for this compound is not available, studies on other substituted benzenes have successfully used diffraction techniques to investigate phase transitions and volatility, underscoring the potential of VT-XRD in characterizing the thermal behavior of this compound. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The spatial arrangement of atoms and the distribution of electrons are fundamental determinants of a molecule's physical and chemical properties. Quantum chemical calculations offer a route to precisely model these characteristics.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized molecular geometry of 3-Amino-5-chloro-4-iodobenzoic acid, providing data on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this exact molecule are not prevalent in the literature, data from structurally related aminobenzoic acid derivatives can provide a basis for understanding its geometry. For instance, the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and amino groups are key features that can be precisely modeled.

Table 1: Predicted Geometric Parameters of this compound (Illustrative)

ParameterPredicted Value
C-C (aromatic) bond length~1.39 - 1.41 Å
C-N bond length~1.40 Å
C-Cl bond length~1.74 Å
C-I bond length~2.10 Å
C-C (carboxyl) bond length~1.49 Å
C=O bond length~1.22 Å
C-O bond length~1.35 Å
O-H bond length~0.97 Å
C-C-C (aromatic) bond angle~120°
C-C-N bond angle~120°
C-C-Cl bond angle~120°
C-C-I bond angle~120°

Note: These values are illustrative and based on typical bond lengths and angles for similar substituted benzoic acids. Actual values would require specific DFT calculations.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a rigorous approach to predicting the electronic properties of molecules. These methods can be used to calculate properties such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For this compound, the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups will significantly influence the electronic landscape of the aromatic ring.

Simulation of Spectroscopic Properties

Computational methods are highly effective in simulating various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituents. For example, the iodine atom is expected to exert a significant heavy-atom effect, influencing the chemical shifts of nearby carbon atoms. While specific data for the 3-amino-5-iodo isomer is not detailed in available literature, analysis of related isomers like 2-amino-5-iodobenzoic acid shows aromatic proton signals in the range of 6.6 to 8.0 ppm in DMSO-d₆.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-COOH)~130-135
C2~115-120
C3 (C-NH₂)~145-150
C4 (C-I)~90-95
C5 (C-Cl)~130-135
C6~110-115
C (COOH)~165-170

Note: These are estimated values based on substituent effects in related halogenated aminobenzoic acids. The iodine substituent typically causes a significant upfield shift for the carbon to which it is attached.

The vibrational frequencies of a molecule, which can be observed experimentally through infrared (IR) and Raman spectroscopy, can also be calculated using computational methods. These calculations can help in the assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the C-Cl and C-I stretching of the halogen substituents. For comparison, the IR spectrum of the related compound 3-Amino-4-chlorobenzoic acid is available in the NIST WebBook. nist.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (N-H)Symmetric Stretch~3350
Amino (N-H)Asymmetric Stretch~3450
Carboxylic Acid (O-H)Stretch~3000 (broad)
Carbonyl (C=O)Stretch~1680-1700
C-ClStretch~700-800
C-IStretch~500-600

Note: These are typical frequency ranges for these functional groups and would require specific calculations for precise values.

Analysis of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, the presence of an iodine atom suggests that it could be a versatile substrate for cross-coupling reactions, which are fundamental in the synthesis of more complex molecules. It has been noted that in palladium-catalyzed cross-coupling reactions, aryl iodides are generally more reactive than their corresponding aryl bromides. This suggests that the iodine atom in this compound would be the primary site of reactivity in such transformations. Theoretical calculations can be used to model the reaction pathways of, for example, Suzuki or Sonogashira couplings, to determine the activation energies and transition state structures, thereby providing a deeper understanding of the reaction mechanism and predicting the most favorable reaction conditions.

Intermolecular Interaction Modeling

The solid-state structure and properties of a molecular compound are governed by the network of intermolecular interactions. For this compound, hydrogen bonding and halogen bonding are expected to be the dominant forces.

Both hydrogen bonds (H-bonds) and halogen bonds (X-bonds) are highly directional, non-covalent interactions that play a critical role in crystal engineering and supramolecular chemistry. nih.govnih.gov The amino and carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, while the iodine and chlorine atoms can act as halogen bond donors.

Computational methods can be used to quantify the strength of these interactions. This is often done by calculating the interaction energy of a dimer or a small cluster of molecules. The interaction energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers.

Studies on related aminobenzoic acids have shown that they can form various hydrogen-bonded dimers, with the carboxylic acid dimer being a common motif. ucl.ac.ukchemrxiv.org The strength of these interactions can be influenced by the solvent environment. ucl.ac.ukchemrxiv.org Halogen bonding, where the iodine atom acts as a Lewis acid, can form with Lewis basic sites on neighboring molecules, such as the oxygen of the carboxyl group or the nitrogen of the amino group. The strength of halogen bonds generally follows the trend I > Br > Cl. nih.gov

Table 2: Illustrative Calculated Interaction Energies for Dimers of a Halogenated Aminobenzoic Acid

Dimer ConfigurationPredominant InteractionInteraction Energy (kcal/mol)
Carboxylic Acid DimerHydrogen Bonding-10 to -15
Amine-Carboxyl DimerHydrogen Bonding-8 to -12
Iodine-Oxygen DimerHalogen Bonding-3 to -7
Iodine-Nitrogen DimerHalogen Bonding-4 to -8

Note: This table is illustrative and based on typical interaction energies for these types of non-covalent bonds found in the literature for similar molecules. The actual values for this compound would require specific calculations.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method to analyze the electron density topology and characterize chemical bonds, including non-covalent interactions. nih.govresearchgate.netfigshare.comnih.gov By analyzing the properties of the bond critical points (BCPs) between interacting atoms, one can gain insight into the nature and strength of the hydrogen and halogen bonds.

The crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a measure of the stability of the crystal lattice and is crucial for understanding and predicting polymorphism—the ability of a compound to exist in more than one crystal structure.

Calculating the lattice energy of a molecular crystal is a computationally demanding task. It requires accurate evaluation of all the intermolecular interactions within the crystal lattice. Periodic DFT calculations, which take into account the repeating nature of the crystal structure, are a common approach. mpg.de These calculations can provide insights into the packing of molecules in the crystal and the relative stability of different polymorphs.

For a molecule like this compound, the crystal structure will be a balance between the formation of strong hydrogen-bonded networks and the space-filling requirements of the bulky halogen atoms. Computational studies on similar molecules, such as isomers of nitrobenzoyloxyacetophenone, have shown that DFT calculations can be used to compare the molecular energies and crystal lattice energies of different isomers. researchgate.net

Derivatization and Synthetic Applications in Organic Chemistry

Synthesis of Functionalized Esters and Amides

The carboxylic acid group of 3-amino-5-chloro-4-iodobenzoic acid is readily converted into a variety of ester and amide derivatives. Standard esterification procedures, involving reaction with an alcohol in the presence of an acid catalyst, yield the corresponding esters. For instance, reaction with methanol (B129727) produces methyl 3-amino-5-chloro-4-iodobenzoate.

The synthesis of amides is equally straightforward, typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. For example, the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide has been accomplished by reacting 3-nitro-4-chlorobenzoic acid with 3-chloro-2-methylaniline (B42847) in the presence of a condensing agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt), followed by reduction of the nitro group. google.com

These esterification and amidation reactions are fundamental transformations that allow for the incorporation of the 3-amino-5-chloro-4-iodobenzoyl moiety into larger molecules, providing a handle for further functionalization or for tuning the electronic and steric properties of the final product.

ReactantReagent(s)Product
This compoundMethanol, Acid catalystMethyl 3-amino-5-chloro-4-iodobenzoate
3-Nitro-4-chlorobenzoic acid1. N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), 3-Chloro-2-methylaniline 2. Zinc, Sodium hydroxide3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide google.com

Introduction of Diverse Chemical Moieties via Coupling Reactions

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of chemical groups.

One of the most significant applications is the Sonogashira coupling, which involves the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction allows for the facile introduction of alkynyl groups onto the benzene (B151609) ring. Similarly, Suzuki-Miyaura coupling with boronic acids or their esters, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all viable methods for further functionalizing this versatile building block. These coupling reactions are instrumental in constructing complex molecules from simpler precursors.

Utilization as Building Blocks for Complex Organic Architectures

The trifunctional nature of this compound, possessing amino, carboxyl, and iodo groups, makes it an ideal scaffold for the design and synthesis of complex organic molecules.

Precursors for Heterocyclic Compound Synthesis

The amino and carboxylic acid functionalities of this compound can participate in intramolecular or multicomponent reactions to form a variety of heterocyclic systems. For instance, condensation reactions of the amino group with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles. A notable application is in the synthesis of quinazolinones through a copper-catalyzed cascade reaction of 2-halobenzoic acids with amidines. The amino group can also be a precursor for further cyclizations to create fused heterocyclic systems. For example, 3-aminoquinazolinone derivatives can be used to synthesize novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov

Scaffolds for Multi-Functional Molecule Design

The ability to selectively modify each of the three functional groups (amino, carboxyl, and iodo) allows for the systematic construction of multi-functional molecules. The iodine atom can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, the amino group can be acylated, alkylated, or diazotized, and the carboxylic acid can be converted to esters or amides. This modularity is highly valuable in fields like medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Coordination Chemistry and Ligand Design

Exploration of 3-Amino-5-chloro-4-iodobenzoic acid as a Ligand

The potential of this compound as a ligand in the formation of coordination complexes is rooted in its ability to interact with metal centers through multiple binding sites. The primary coordination is expected to occur through the carboxylate group and the amino group, while the halogen atoms can participate in weaker, yet structurally significant, non-covalent interactions.

While specific studies on the coordination of this compound with transition metals are not extensively documented in publicly available literature, the behavior of analogous aminobenzoic acid ligands provides a strong basis for predicting its reactivity. For instance, lanthanide complexes have been synthesized with 3-dimethylaminobenzoic acid, forming dimeric structures. nih.govmdpi.com It is anticipated that this compound would react with a variety of transition metal salts (e.g., nitrates, chlorides, acetates) under suitable conditions, such as solvothermal synthesis or slow evaporation, to yield crystalline coordination compounds. nih.gov The choice of metal ion is crucial, as their differing coordination preferences, ionic radii, and oxidation states will dictate the final architecture of the complex. For example, lanthanide ions, known for their high coordination numbers, could lead to the formation of intricate, high-dimensional structures. nih.govjocpr.com

The this compound ligand is expected to exhibit versatile coordination modes, primarily acting as an O,N-donor ligand. The carboxylate group can coordinate to metal centers in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate bridging: Each oxygen atom of the carboxylate group binds to a different metal center, linking metal ions into larger structures like dimers or polymers.

The amino group (-NH2) provides an additional coordination site, acting as a Lewis base to donate its lone pair of electrons to a metal center. This O,N-bidentate chelation would result in the formation of a stable six-membered ring, a common feature in the coordination chemistry of related ligands.

Furthermore, the halogen substituents, particularly the iodine atom, can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom from an adjacent molecule. nih.gov Such interactions play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures. nih.gov In the solid state, these interactions can lead to the formation of one-, two-, or three-dimensional networks. rsc.org

Interaction TypePotential Donor/Acceptor AtomsExpected Role in Structure
Coordination Bond Carboxylate (O), Amino (N) with Metal CenterFormation of primary structure of the complex
Hydrogen Bond Amino (H-donor), Carboxylate (H-acceptor)Stabilization of crystal packing
Halogen Bond Iodine (halogen donor) with O or N atomsDirection of supramolecular assembly

Synthesis and Structural Analysis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The geometric and chemical attributes of this compound make it a promising candidate for the synthesis of novel MOFs. The rigid aromatic backbone provides thermal stability, while the multiple coordinating and interacting sites offer pathways to diverse network topologies.

The synthesis of MOFs involving this ligand would likely be carried out under solvothermal conditions, where the reactants are heated in a sealed vessel. This method allows for the crystallization of thermodynamically stable framework structures. The resulting MOFs would be characterized by single-crystal X-ray diffraction to determine their precise three-dimensional structure, including connectivity, pore dimensions, and the nature of metal-ligand coordination.

While no MOFs based specifically on this compound are prominently reported, the principles of MOF design suggest that its use could lead to frameworks with interesting properties. The presence of the heavy iodine atom could impart radiopaque properties, while the amino group could be a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications.

Investigation of Coordination Polymers and Supramolecular Structures

Beyond the highly ordered structures of MOFs, this compound is also well-suited for the construction of a variety of coordination polymers and supramolecular assemblies. Coordination polymers are similar to MOFs but can have lower dimensionality (1D chains or 2D layers) and may exhibit greater structural flexibility.

The formation of these structures is governed by the interplay of strong metal-ligand coordination bonds and weaker non-covalent interactions, such as hydrogen bonding and halogen bonding. nih.govresearchgate.net Studies on related halobenzoic acids have demonstrated their ability to form extended networks through these interactions. researchgate.net For example, p-bromobenzoic acid has been used to synthesize a series of lanthanide complexes that self-assemble into one-, two-, and three-dimensional structures through halogen and π-based interactions. rsc.org

Materials Science Applications and Advanced Chemical Engineering

Development of Specialty Chemicals with Unique Properties

3-Amino-5-chloro-4-iodobenzoic acid serves as a key intermediate in the synthesis of more complex molecules with tailored properties. The reactivity of its functional groups—the amino, carboxyl, and iodo groups—can be selectively targeted to build elaborate chemical architectures.

The amino group can undergo diazotization followed by substitution, a classic transformation known as the Sandmeyer reaction, to introduce a variety of other functional groups. researchgate.net It can also be acylated or alkylated to modify its electronic and steric properties. The carboxylic acid group readily undergoes esterification or amidation, which can alter solubility or provide a handle for further reactions, such as polymerizations or cross-coupling.

The iodine atom is an excellent leaving group, making the aryl iodide a prime substrate for metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex derivatives that may find use as pharmaceuticals, agrochemicals, or functional materials. patsnap.comgoogle.com For instance, similar iodinated benzoic acids are key precursors in the synthesis of complex pharmaceutical agents. researchgate.netkorea.ac.kr The development of efficient, large-scale synthetic routes for related 3-amino-5-halo-2-iodobenzoates highlights the industrial importance of this class of compounds as versatile starting materials. researchgate.netkorea.ac.kr

Integration into Novel Polymeric Materials

The bifunctionality of the amino and carboxylic acid groups allows this compound to act as a monomer in polymerization reactions. Polyamides and polyesters can be synthesized through condensation polymerization, incorporating the rigid, functionalized aromatic ring into the polymer backbone. Such polymers are part of a broader class of materials known as poly(amino acid)s, which are explored for various applications. whiterose.ac.uknih.gov

The high atomic number and electron density of the iodine atom in this compound make it an effective absorber of X-rays. This property is critical for the design of radiopaque materials, which are used as contrast agents in medical imaging techniques like computed tomography (CT).

When this monomer is incorporated into a polymer, the resulting material becomes visible under X-ray fluoroscopy. This is highly desirable for creating medical devices such as catheters, stents, or embolic agents that can be precisely monitored in real-time during implantation. Research in this area focuses on synthesizing polymers with a high loading of iodine to maximize radiopacity while maintaining biocompatibility and suitable mechanical properties. For example, copolymers based on similar iodinated aromatic acids, such as poly(5-acrylamido-2,4,6-triiodoisophthalic acid), have been developed as theranostic carriers that combine radiopacity with drug delivery capabilities. rsc.org The principle of using heavy atoms like iodine to confer radiopacity is a well-established strategy in the design of advanced biomaterials.

Table 1: Properties of Halogenated Benzoic Acids Relevant to Radiopaque Polymer Design

CompoundMolecular Weight ( g/mol )Halogen Content (% by weight)Key Features for Polymer Synthesis
This compound297.46Iodine: 42.65, Chlorine: 11.91Amino and carboxyl groups for polymerization; high iodine content for radiopacity.
3-Amino-5-iodobenzoic acid nih.gov263.03Iodine: 48.24Higher iodine content than the chloro-iodo variant; bifunctional for polymerization. nih.gov
4-Amino-3-iodobenzoic acid americanelements.com263.03Iodine: 48.24Isomeric variant, offering different polymer geometries and properties. americanelements.com
2-Chloro-5-iodobenzoic acid chemicalbook.com282.46Iodine: 44.95, Chlorine: 12.56Lacks amino group, suitable for polyester (B1180765) synthesis via its carboxyl group. chemicalbook.com

Note: The data in this table is calculated based on standard atomic weights and provides a comparative overview of potential monomers.

Beyond radiopacity, the incorporation of this compound into polymers creates materials with inherent chemical functionality. The pendant amino and chloro groups within the polymer chain can serve as sites for post-polymerization modification.

This approach allows for the creation of "smart" or functional polymers where other molecules, such as drugs, targeting ligands, or fluorescent dyes, can be attached. This is a key strategy in developing advanced drug delivery systems, biosensors, or materials with specific surface properties. The development of functional amino acid-based star polymers, for example, demonstrates how amino acid building blocks can be used to create complex architectures with tailored functionalities for biomedical applications. researchgate.net The presence of the aromatic core also enhances the thermal stability and mechanical strength of the resulting polymers compared to aliphatic counterparts.

Utilization in Optical or Electronic Materials Development

The aromatic structure of this compound, with its electron-donating amino group and electron-withdrawing carboxyl and halogen groups, suggests potential for applications in optical and electronic materials. While specific research on this exact compound is not widely documented in this context, its derivatives are of interest. For example, methyl 2-amino-3-chloro-5-iodobenzoate is listed as an organic monomer for materials science applications, including aggregation-induced emission, electronic materials, and optical materials. bldpharm.com

The electronic properties of the core structure can be tuned by chemical modification. For instance, creating charge-transfer complexes or extending the conjugation through polymerization or cross-coupling reactions could lead to materials with interesting photophysical properties, such as fluorescence or non-linear optical activity. The development of such materials is an active area of research, with substituted benzoic acids serving as foundational scaffolds.

Supported Reagents and Catalysts based on this compound Scaffolds

The functional groups on this compound allow it to be immobilized onto a solid support, such as silica, alumina, or a polymer resin. This creates a supported reagent or catalyst that is heterogeneous, offering significant advantages in chemical processing, including ease of separation from the reaction mixture and the potential for recycling and reuse.

The carboxylic acid or amino group can be used to form a covalent bond with the support material. The remaining functional groups, particularly the reactive iodine, can then be used to mediate chemical reactions. For example, an immobilized version could serve as an aryl iodide source in solid-phase cross-coupling reactions. Alternatively, the iodine atom itself could be converted into a hypervalent iodine species, creating a supported oxidizing agent. While specific examples utilizing this compound for this purpose are not prominent, the synthesis of related supported reagents, such as those based on 3-amino-4-chlorobenzohydrazide for affinity chromatography, demonstrates the viability of this approach. researchgate.net

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical in the environment. For 3-Amino-5-chloro-4-iodobenzoic acid, the primary abiotic degradation mechanisms are expected to be photolysis and chemical oxidation or reduction in environmental matrices like soil and water.

Photolysis, or degradation by light, is a significant abiotic pathway for many aromatic compounds, particularly those containing halogens. The carbon-iodine bond is known to be susceptible to cleavage upon absorption of ultraviolet (UV) radiation. It is anticipated that this compound would undergo photolytic degradation, primarily through the cleavage of the C-I bond, which is generally weaker than the C-Cl bond. This process would likely lead to the formation of 3-amino-5-chlorobenzoic acid and an iodine radical. The rate and extent of photolysis would be influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (e.g., humic acids), and the pH of the surrounding medium.

Studies on other iodinated aromatic compounds, such as iodinated X-ray contrast media, have demonstrated their susceptibility to photodecay. For instance, the photolytic transformation of diatrizoic acid, an iodinated aromatic compound, has been a subject of environmental risk assessment researchgate.net. The formation of iodinated disinfection byproducts is also influenced by pH, with increased formation at lower pH values acs.org.

Table 1: Predicted Photolytic Degradation Products of this compound

Parent CompoundPredicted Primary Degradation ProductSecondary Products/Fragments
This compound3-Amino-5-chlorobenzoic acidIodide ions, further degradation products of the aromatic ring

Chemical oxidation and reduction reactions in soil and water can also contribute to the degradation of this compound. In oxic environments, reactive oxygen species (ROS) such as hydroxyl radicals (•OH) can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. The presence of the amino group and halogen substituents will influence the sites of radical attack.

In anoxic environments, reductive dehalogenation may occur, where the halogen atoms are sequentially removed. Reductive deiodination is generally more favorable than dechlorination. This process is often mediated by reduced metal species or other reducing agents present in anaerobic sediments and soils. The degradation of halogenated antibiotics has been shown to be efficient under reducing conditions, leading to dehalogenation engineering.org.cn.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a critical process for the removal of many organic pollutants from the environment. The biodegradation of substituted benzoic acids has been extensively studied, providing a framework for understanding the potential fate of this compound. iisc.ac.in

Microorganisms, particularly bacteria, have evolved diverse enzymatic machinery to break down aromatic compounds. nih.gov The degradation of halogenated benzoic acids often begins with dehalogenation or the activation of the benzoic acid to its coenzyme A (CoA) thioester. nih.gov For this compound, bacteria capable of utilizing substituted benzoic acids as a carbon and energy source would be the primary drivers of its biodegradation. oup.com

Studies on aminobenzoic acids have shown that the initial steps can involve dioxygenase-catalyzed reactions that hydroxylate the aromatic ring, making it susceptible to cleavage. iisc.ac.in The presence of both chloro and iodo substituents may present a challenge for some microorganisms, potentially leading to slower degradation rates or the accumulation of halogenated intermediates. However, some bacterial strains, such as Rhodopseudomonas palustris, have been shown to degrade 3-chlorobenzoate (B1228886) anaerobically. rug.nl

The biodegradation of halogenated aromatic compounds typically proceeds through a series of intermediate metabolites. For this compound, the initial steps could involve either dehalogenation or oxidation of the aromatic ring.

One plausible pathway involves the initial removal of the iodine atom, a common first step in the degradation of polyhalogenated aromatics due to the lower bond energy of the C-I bond. This would yield 3-amino-5-chlorobenzoic acid. Subsequent microbial action could then lead to the removal of the chlorine atom, forming 3-aminobenzoic acid. This compound is a known metabolite in various microbial pathways and can be further degraded.

Alternatively, a dioxygenase could attack the aromatic ring, leading to the formation of a dihydroxylated intermediate, such as a chlorocatechol or an iodocatechol derivative. These catechols are central intermediates in the degradation of many aromatic compounds and are subsequently cleaved by other enzymes. nih.gov

Table 2: Plausible Biodegradation Intermediates of this compound

Initial CompoundPotential Intermediate 1 (Dehalogenation)Potential Intermediate 2 (Oxidation)Further Metabolites
This compound3-Amino-5-chlorobenzoic acidHalogenated catechols3-Aminobenzoic acid, Catechol, Ring cleavage products

The enzymatic reactions involved in the degradation of halogenated aromatic compounds are key to understanding their environmental fate. nih.gov For this compound, several types of enzymes are expected to play a role:

Dehalogenases: These enzymes catalyze the removal of halogen atoms from the aromatic ring. Reductive dehalogenases are common in anaerobic bacteria, while hydrolytic or oxygenolytic dehalogenases can be found in aerobic microorganisms.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. This is a crucial step in destabilizing the aromatic system and preparing it for ring cleavage. iisc.ac.in

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate, often leading to hydroxylation of the aromatic ring.

Ring-cleavage Dioxygenases: Once the aromatic ring is dihydroxylated to form a catechol-like intermediate, these enzymes cleave the ring either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov

The specific enzymatic pathway will depend on the microbial species involved and the environmental conditions. The presence of multiple halogen substituents on this compound may require a consortium of different microbial populations with complementary enzymatic capabilities for complete degradation to occur.

Comparative Studies with Related Halogenated Aromatic Compounds

The environmental fate and degradation of this compound are understood by comparing it with related halogenated aromatic compounds. The persistence and degradation pathways of such chemicals are significantly influenced by the type, number, and position of halogen substituents on the aromatic ring, as well as the presence of other functional groups like the amino group.

The microbial degradation of halogenated aromatic compounds is a key process in their removal from the environment. Studies on monohalogenated benzoic acids have shown that the position of the halogen substituent significantly affects the degradation rate. In general, the order of degradation is 4-substituted > 3-substituted > 2-substituted isomers. nih.gov This trend is attributed to the steric hindrance and electronic effects of the halogen atom, which influence enzymatic attacks.

In the context of multiply substituted halogenated aromatics, the degradation becomes more complex. The presence of multiple halogens can increase the compound's recalcitrance. For instance, the degradation of chlorobenzoic acids (CBAs) has been extensively studied. Aerobic degradation of CBAs often proceeds via hydroxylation of the aromatic ring, followed by ring cleavage, which can occur through either ortho or meta pathways. jbarbiomed.comresearchgate.net For example, Pseudomonas species have been shown to degrade various chlorobenzoic acids, with the initial step being the dioxygenase-catalyzed formation of a chlorocatechol. researchgate.net

Anaerobic degradation of halogenated benzoic acids is also a significant environmental process, particularly in sediments and soils. nih.gov Under denitrifying conditions, for example, the degradation of 3- and 4-chlorobenzoate (B1228818) has been observed, with the removal of the halogen being a critical step. nih.gov These cultures were also capable of degrading corresponding brominated and iodinated benzoic acids, indicating that the enzymatic machinery can accommodate different halogens, although the efficiency may vary. nih.gov

The amino group in this compound is an electron-donating group, which can activate the aromatic ring towards electrophilic attack, potentially influencing its microbial degradation. researchgate.net The degradation of other amino-substituted aromatic compounds, such as aminophenols and chloroanilines, has been documented, often involving initial oxidation or deamination steps. nih.gov

While direct research on the environmental fate of this compound is limited, the collective knowledge on related halogenated and aminated aromatic compounds provides a framework for predicting its behavior. It is likely that its degradation would involve initial dehalogenation and/or deamination steps, followed by aromatic ring cleavage. The relative rates of these processes would be influenced by the specific microbial communities present and the prevailing environmental conditions.

The following table summarizes the degradation of some related halogenated benzoic acids by the bacterium Aeromonas hydrophila, illustrating the influence of the substituent on the degradation rate.

CompoundInitial Degradation Rate (µM/hr)
3-Chlorobenzoic acid65
2-Chlorobenzoic acid41
3,4-Dichlorobenzoic acid15.5
4-Chlorobenzoic acid5
Data from a study on the biodegradation of chlorobenzoic acid substitutes by Aeromonas hydrophila. jbarbiomed.com

This data suggests that both the position and the number of chlorine substituents significantly impact the degradation rate by this particular bacterial strain. It is plausible that the degradation of this compound would also exhibit a strong dependence on its specific substitution pattern when studied under similar conditions.

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